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molecular formula C3H4N4OS B2875255 1,2,5-Thiadiazole-3-carbohydrazide CAS No. 62438-04-4

1,2,5-Thiadiazole-3-carbohydrazide

Cat. No. B2875255
M. Wt: 144.15
InChI Key: YHSRKDCHGIFFEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08501946B2

Procedure details

4M HCl (6.60 ml, 26.4 mmol) in 1,4-dioxane was added to 1,1-dimethylethyl 2-(1,2,5-thiadiazol-3-ylcarbonyl)hydrazinecarboxylate (I118) (1.29 g, 5.28 mmol). The reaction mixture was stirred at room temperature for 7 h. The solvent was evaporated under reduced pressure. The crude product was purified by SCX cartridge (2 batches of 500 mg each—MeOH/2M NH3 in MeOH to afford the desired product in 361.4 mg as a white powder.
Name
Quantity
6.6 mL
Type
reactant
Reaction Step One
Name
1,1-dimethylethyl 2-(1,2,5-thiadiazol-3-ylcarbonyl)hydrazinecarboxylate
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[S:2]1[N:6]=[CH:5][C:4]([C:7]([NH:9][NH:10]C(OC(C)(C)C)=O)=[O:8])=[N:3]1>O1CCOCC1>[S:2]1[N:6]=[CH:5][C:4]([C:7]([NH:9][NH2:10])=[O:8])=[N:3]1

Inputs

Step One
Name
Quantity
6.6 mL
Type
reactant
Smiles
Cl
Name
1,1-dimethylethyl 2-(1,2,5-thiadiazol-3-ylcarbonyl)hydrazinecarboxylate
Quantity
1.29 g
Type
reactant
Smiles
S1N=C(C=N1)C(=O)NNC(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 7 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by SCX cartridge (2 batches of 500 mg each—MeOH/2M NH3 in MeOH

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
S1N=C(C=N1)C(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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